Compstatin 40 - 1427001-89-5

Compstatin 40

Catalog Number: EVT-259884
CAS Number: 1427001-89-5
Molecular Formula: C83H117N23O18S2
Molecular Weight: 1789.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMY-101, also known as compstatin 40, is a peptidic inhibitor of the central complement component C3. AMY-101 is under investigation in clinical trial NCT03694444 (A Study of the C3 Complement Inhibitor AMY-101 in Adults With Gingivitis).
C3 Complement Inhibitor AMY-101 is a compstatin-based inhibitor of human complement component C3, with potential use as a treatment for various diseases in which excessive complement activation plays a key role, including paroxysmal nocturnal hemoglobinuria (PNH) and complement 3 glomerulopathy (C3G). Upon administration, C3 complement inhibitor AMY-101 selectively binds to C3 and inhibits C3 activity. This prevents complement pathway activation, and inhibits complement-mediated inflammation and cell lysis. Excessive complement activation plays a key role in various inflammatory and autoimmune diseases, and leads to tissue destruction. C3 is a crucial and central component of the complement system, and the complement system is an integral component of the innate immune response.
Synthesis Analysis

The synthesis of Compstatin 40 involves solid-phase peptide synthesis, where the peptide chain is assembled on a solid support. The specific sequence for Cp40 is Tyr-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH₂. The process typically includes:

  • Preparation: The resin is functionalized with the first amino acid, followed by sequential addition of protected amino acids.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography.
  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity .

Notably, Cp40 can be modified through PEGylation to enhance its solubility and pharmacokinetic properties. This involves attaching polyethylene glycol chains to either the N- or C-terminus of the peptide .

Molecular Structure Analysis

The molecular structure of Compstatin 40 consists of 14 amino acids arranged in a cyclic configuration. The crystal structure of Cp40 bound to C3b has been resolved, revealing key interactions that contribute to its binding affinity. The cyclic nature allows for a stable conformation that is crucial for effective inhibition of C3 convertase activity.

Key Structural Details:

  • Molecular Weight: Approximately 1.7 kDa.
  • Binding Site: The binding site on C3b includes hydrophobic pockets that interact with specific residues in Cp40, particularly Trp5 and Trp8.
  • Conformation: In solution, Cp40 adopts a square-shaped conformation when bound to C3b due to a perpendicular disulfide bridge .
Chemical Reactions Analysis

Compstatin 40 primarily functions by inhibiting the cleavage of C3 into its active forms (C3a and C3b), thereby preventing downstream complement activation. This inhibition can be quantitatively assessed through various assays:

  • Hemolytic Assays: These assays measure the ability of Cp40 to prevent lysis of erythrocytes induced by complement activation.
  • Convertase Formation Assays: These experiments evaluate how effectively Cp40 can inhibit the formation of C3 convertases on cell surfaces .

The mechanism involves competitive binding to C3, thus blocking its interaction with factor B and preventing subsequent cleavage.

Mechanism of Action

The mechanism by which Compstatin 40 exerts its effects involves direct interaction with the C3 protein. By binding to C3b, it prevents its conversion into active forms necessary for complement activation:

  1. Binding: Cp40 binds selectively to human C3 but not rodent C3, allowing targeted therapeutic applications.
  2. Inhibition: By occupying the binding sites on C3b, it inhibits the formation of C3 convertase complexes (C3bBb).
  3. Outcome: This inhibition results in reduced opsonization and lysis of target cells, mitigating tissue damage associated with excessive complement activation .
Physical and Chemical Properties Analysis

Compstatin 40 exhibits several notable physical and chemical properties:

  • Solubility: The incorporation of hydrophilic residues or PEGylation enhances solubility in aqueous environments.
  • Stability: The cyclic structure contributes to increased stability against enzymatic degradation compared to linear peptides.
  • Pharmacokinetics: PEGylated forms demonstrate improved pharmacokinetic profiles, allowing for longer circulation times in vivo .

Relevant Data:

  • pH Stability: Effective within physiological pH ranges.
  • Endotoxin Levels: Purified formulations maintain low endotoxin levels (<0.03 EU/mL), critical for clinical applications .
Applications

Compstatin 40 has significant potential in various scientific and therapeutic applications:

  • Complement-Mediated Diseases: It is being investigated for use in conditions such as paroxysmal nocturnal hemoglobinuria, age-related macular degeneration, and transplantation-related complications.
  • Research Tool: Cp40 serves as a valuable tool for studying complement system dynamics and developing new therapeutic strategies aimed at modulating immune responses .
  • Clinical Trials: Ongoing clinical evaluations are assessing its efficacy in preventing antibody-mediated rejection in organ transplantation settings .

Properties

CAS Number

1427001-89-5

Product Name

Compstatin 40

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

Molecular Formula

C83H117N23O18S2

Molecular Weight

1789.1 g/mol

InChI

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1

InChI Key

MUSGYEMSJUFFHT-UWABRSFTSA-N

SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N

Solubility

Soluble in DMSO

Synonyms

AMY-101; AMY 101; AMY101;Compstatin 40; CP40; CP 40; CP-40;

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.